molecular formula C6H6INO2S B1465778 Methyl 3-amino-5-iodo-2-thiophenecarboxylate CAS No. 942589-45-9

Methyl 3-amino-5-iodo-2-thiophenecarboxylate

Cat. No.: B1465778
CAS No.: 942589-45-9
M. Wt: 283.09 g/mol
InChI Key: UCHQIMLGNJWRBI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodo-2-thiophenecarboxylate is an organic compound with the molecular formula C6H6INO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and ester functional groups. This compound is notable for its iodine atom, which can be useful in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-5-iodo-2-thiophenecarboxylate are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-iodo-2-thiophenecarboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrazonoyl chlorides in the presence of triethylamine, leading to the formation of N-arylamidrazones

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with enzymes such as hydrazonoyl chlorides highlight its role in complex biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The precise localization of this compound is critical for its role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodo-2-thiophenecarboxylate typically involves the iodination of a thiophene derivative followed by esterification and amination steps. One common route is as follows:

    Iodination: Starting with thiophene-2-carboxylic acid, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form Methyl 5-iodo-2-thiophenecarboxylate.

    Amination: Finally, the ester is aminated using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactions, use of automated reactors, and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodo-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives such as nitro or hydroxyl compounds.

    Reduction: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

Methyl 3-amino-5-iodo-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Potential use as a biochemical probe due to the presence of the iodine atom, which can be detected using imaging techniques.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-iodo-2-thiophenecarboxylate: Lacks the amino group, making it less versatile in certain reactions.

    2-Iodo-3-methylthiophene: Similar iodine substitution but different functional groups, leading to different reactivity.

    5-Iodothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness

Methyl 3-amino-5-iodo-2-thiophenecarboxylate is unique due to the combination of the iodine atom, amino group, and ester functionality. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-amino-5-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQIMLGNJWRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670364
Record name Methyl 3-amino-5-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942589-45-9
Record name 2-Thiophenecarboxylic acid, 3-amino-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942589-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-iodothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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